Cas no 1241697-10-8 ((Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide)

(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide structure
1241697-10-8 structure
Product Name:(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide
CAS No:1241697-10-8
MF:C20H14BrFN4O
MW:425.253766536713
CID:5451305
PubChem ID:47079816
Update Time:2025-07-17

(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 3-[3-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]-2-propenamide
    • (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide
    • 1241697-10-8
    • Inchi: 1S/C20H14BrFN4O/c21-17-7-5-13(6-8-17)19-16(12-25-26-19)9-15(10-23)20(27)24-11-14-3-1-2-4-18(14)22/h1-9,12H,11H2,(H,24,27)(H,25,26)/b15-9-
    • InChI Key: IIDAGGXJUBMARD-DHDCSXOGSA-N
    • SMILES: BrC1C=CC(=CC=1)C1=C(C=NN1)/C=C(/C#N)\C(NCC1C=CC=CC=1F)=O

Computed Properties

  • Exact Mass: 424.03350g/mol
  • Monoisotopic Mass: 424.03350g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 596
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 81.6Ų

Experimental Properties

  • Density: 1.516±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 714.5±60.0 °C(Predicted)
  • pka: 10.43±0.46(Predicted)

(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26601539-0.05g
3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide
1241697-10-8 95.0%
0.05g
$246.0 2025-03-20

Additional information on (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide

Introduction to (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide (CAS No. 1241697-10-8)

The compound (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide, identified by its CAS number 1241697-10-8, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The structural composition of this compound includes several key functional groups that contribute to its unique chemical properties and biological activities.

At the core of this compound's structure is a pyrazole moiety, which is a heterocyclic aromatic ring system known for its broad spectrum of biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. In particular, the presence of a 4-bromophenyl group attached to the pyrazole ring enhances the compound's interactiveness with biological targets, making it a promising candidate for further investigation.

The amide functionality in the molecule, specifically the N-[(2-fluorophenyl)methyl]prop-2-enamide segment, plays a crucial role in modulating the compound's bioavailability and binding affinity. The incorporation of a fluorine atom in the phenyl ring is a strategic choice in drug design, as fluorine substitution often improves metabolic stability and binding interactions with biological receptors. This feature makes the compound particularly interesting for developing novel therapeutic agents that require high selectivity and efficacy.

The cyano group (–CN) present in the molecule contributes to its electronic properties and potential reactivity. Cyano-substituted compounds are known to exhibit diverse biological activities, ranging from analgesic to neuroprotective effects. The cyano group can also serve as a handle for further chemical modifications, allowing for the synthesis of analogs with tailored properties.

In recent years, there has been growing interest in developing small molecules that can modulate protein-protein interactions (PPIs), which are critical in many biological pathways. The unique structural features of (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide make it a potential candidate for inhibiting or activating specific PPIs. For instance, studies have shown that pyrazole derivatives can interact with various protein targets by binding to hydrophobic pockets or forming hydrogen bonds. The presence of both bromine and fluorine substituents may enhance the compound's ability to engage with these targets effectively.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, are often employed to construct the complex molecular framework efficiently. The use of modern spectroscopic methods like NMR and mass spectrometry is essential for characterizing the compound's structure and confirming its identity.

Evaluation of the pharmacological properties of (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide has revealed promising results in preclinical studies. Initial experiments have demonstrated its potential as an inhibitor of certain kinases and other enzymes involved in cancer progression. Additionally, the compound has shown favorable interactions with receptors implicated in neurological disorders, suggesting its therapeutic relevance in conditions such as Alzheimer's disease and Parkinson's disease.

The development of novel drug candidates like this one relies heavily on computational modeling and molecular docking studies to predict their binding modes and affinity to biological targets. These computational approaches help researchers identify optimal leads for further optimization before moving into expensive wet-lab experiments. The integration of machine learning algorithms has further enhanced the accuracy of these predictions, allowing for more efficient drug discovery processes.

The future prospects of this compound are promising, with ongoing research aimed at exploring its full therapeutic potential. Investigations are underway to optimize its chemical structure for improved pharmacokinetic properties, such as enhanced solubility and bioavailability. Additionally, efforts are being made to evaluate its safety profile through rigorous toxicological studies before considering clinical trials.

In conclusion, (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide (CAS No. 1241697-10-8) stands out as a significant contribution to pharmaceutical chemistry due to its complex structure and multifaceted biological activities. Its unique combination of functional groups makes it a versatile scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it holds great promise for improving human health through innovative drug therapies.

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